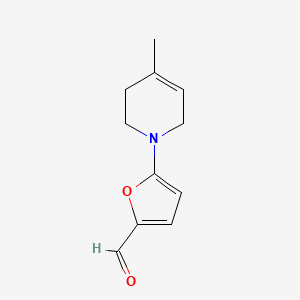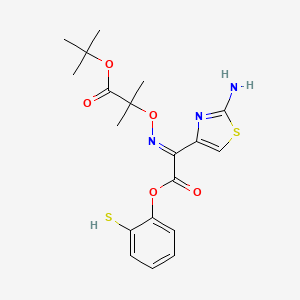
3-Decyltridecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decyltridecan-1-ol is a long-chain primary fatty alcohol with the molecular formula C23H48O. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, which is further substituted by a decyl group at the third carbon. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Decyltridecan-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrogenation of the corresponding alkene in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their esters. This process typically involves high-pressure hydrogen gas and a metal catalyst, such as nickel or palladium, to facilitate the reduction of the carbonyl group to a hydroxyl group .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Decyltridecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Decyltridecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a model compound for long-chain fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of 3-Decyltridecan-1-ol involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, such as alcohol dehydrogenases and fatty acid synthases .
Vergleich Mit ähnlichen Verbindungen
2-Decyl-1-tetradecanol: Another long-chain fatty alcohol with similar physical properties but differing in the position of the decyl group.
Tridecan-1-ol: A simpler fatty alcohol without the decyl substitution, used in similar applications but with different reactivity and properties
Uniqueness: 3-Decyltridecan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the decyl group at the third carbon enhances its hydrophobicity and affects its reactivity compared to other long-chain fatty alcohols .
Eigenschaften
Molekularformel |
C23H48O |
|---|---|
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
3-decyltridecan-1-ol |
InChI |
InChI=1S/C23H48O/c1-3-5-7-9-11-13-15-17-19-23(21-22-24)20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI-Schlüssel |
WXDZIUYUSQOVBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
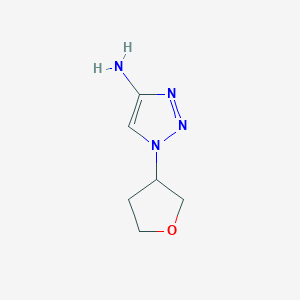
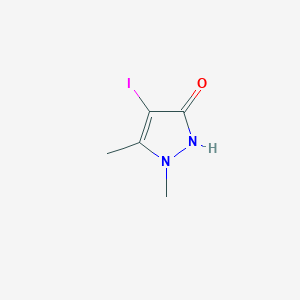
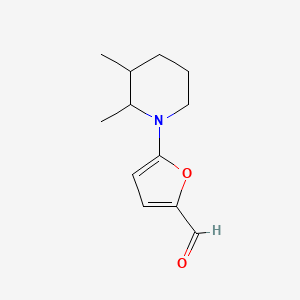
![N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13146796.png)
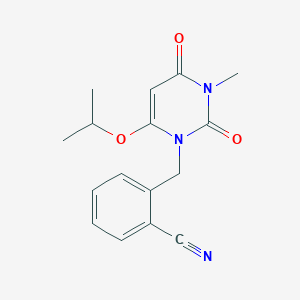
![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
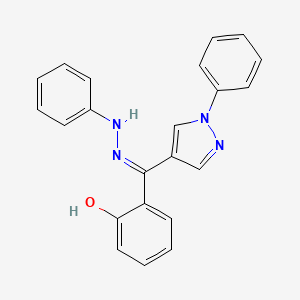
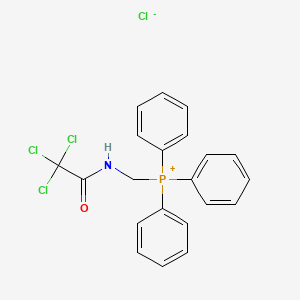
phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
